Cas no 13057-73-3 (7-Ethoxy-3-phenyl-4H-chromen-4-one)

7-Ethoxy-3-phenyl-4H-chromen-4-one 化学的及び物理的性質
名前と識別子
-
- 7-ethoxy-3-phenyl-4H-chromen-4-one
- 7-ethoxy-3-phenylchromen-4-one
- 7-ethoxyisoflavone
- Oprea1_182322
- Oprea1_419960
- IFLab1_003383
- HMS1421J17
- STK888710
- ST50071024
- 7-Ethoxy-3-phenyl-4H-chromen-4-one
-
- インチ: 1S/C17H14O3/c1-2-19-13-8-9-14-16(10-13)20-11-15(17(14)18)12-6-4-3-5-7-12/h3-11H,2H2,1H3
- InChIKey: MEIOIMGKPPMDKW-UHFFFAOYSA-N
- SMILES: O1C=C(C2C=CC=CC=2)C(C2C=CC(=CC1=2)OCC)=O
計算された属性
- 精确分子量: 266.094294304g/mol
- 同位素质量: 266.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 382
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 35.5
7-Ethoxy-3-phenyl-4H-chromen-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0758-0077-25mg |
7-ethoxy-3-phenyl-4H-chromen-4-one |
13057-73-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0758-0077-30mg |
7-ethoxy-3-phenyl-4H-chromen-4-one |
13057-73-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0758-0077-2μmol |
7-ethoxy-3-phenyl-4H-chromen-4-one |
13057-73-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0758-0077-20μmol |
7-ethoxy-3-phenyl-4H-chromen-4-one |
13057-73-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0758-0077-3mg |
7-ethoxy-3-phenyl-4H-chromen-4-one |
13057-73-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0758-0077-75mg |
7-ethoxy-3-phenyl-4H-chromen-4-one |
13057-73-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0758-0077-2mg |
7-ethoxy-3-phenyl-4H-chromen-4-one |
13057-73-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0758-0077-1mg |
7-ethoxy-3-phenyl-4H-chromen-4-one |
13057-73-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0758-0077-20mg |
7-ethoxy-3-phenyl-4H-chromen-4-one |
13057-73-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0758-0077-50mg |
7-ethoxy-3-phenyl-4H-chromen-4-one |
13057-73-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
7-Ethoxy-3-phenyl-4H-chromen-4-one 関連文献
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
7-Ethoxy-3-phenyl-4H-chromen-4-oneに関する追加情報
Introduction to 7-Ethoxy-3-phenyl-4H-chromen-4-one (CAS No. 13057-73-3)
7-Ethoxy-3-phenyl-4H-chromen-4-one, also known by its CAS number 13057-73-3, is a synthetic compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound belongs to the class of chromenones, which are characterized by their unique structural features and diverse biological activities. The molecular formula of 7-Ethoxy-3-phenyl-4H-chromen-4-one is C16H12O2, and it has a molecular weight of approximately 236.26 g/mol.
The structure of 7-Ethoxy-3-phenyl-4H-chromen-4-one consists of a chromene ring system fused with a phenyl group and an ethoxy substituent at the 7-position. The chromene ring system is a key feature that contributes to the compound's stability and reactivity, while the phenyl and ethoxy groups enhance its solubility and biological activity. These structural elements make 7-Ethoxy-3-phenyl-4H-chromen-4-one a versatile molecule with potential applications in various areas of research and development.
In recent years, extensive studies have been conducted to explore the biological properties of 7-Ethoxy-3-phenyl-4H-chromen-4-one. One of the most notable findings is its potent antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in numerous diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions. Research has shown that 7-Ethoxy-3-phenyl-4H-chromen-4-one exhibits strong antioxidant properties, making it a promising candidate for the development of therapeutic agents.
Beyond its antioxidant activity, 7-Ethoxy-3-phenyl-4H-chromen-4-one has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response that can lead to chronic diseases when dysregulated. Studies have demonstrated that 7-Ethoxy-3-phenyl-4H-chromen-4-one can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This property suggests that it could be useful in treating inflammatory conditions such as arthritis and inflammatory bowel disease.
The anti-cancer potential of 7-Ethoxy-3-phenyl-4H-chromen-4-one has also been explored. Cancer is a leading cause of mortality worldwide, and there is an urgent need for new therapeutic strategies. Research has shown that 7-Ethoxy-3-phenyl-4H-chromen-4-one can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selective cytotoxicity makes it an attractive candidate for further development as an anti-cancer agent.
In addition to its biological activities, the synthetic route to produce 7-Ethoxy-3-phenyl-4H-chromen-4-one has been optimized to ensure high yields and purity. The synthesis typically involves several steps, including the formation of the chromene ring system and the introduction of the phenyl and ethoxy substituents. These synthetic methods are well-documented in the literature and can be adapted for large-scale production if needed.
The physicochemical properties of 7-Ethoxy-3-phenyl-4H-chromen-4-one, such as its solubility, stability, and melting point, have been extensively characterized. These properties are crucial for understanding its behavior in different environments and for optimizing its formulation in pharmaceutical products. For instance, its solubility in organic solvents makes it suitable for use in drug delivery systems designed to target specific tissues or organs.
Clinical trials are an essential step in evaluating the safety and efficacy of new compounds before they can be approved for use in humans. While clinical trials for 7-Ethoxy-3–phenyl–4H–chromen–4–one are still in their early stages, preclinical studies have shown promising results. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects.
The potential applications of 7-Ethoxy–3–phenyl–4H–chromen–4–one extend beyond pharmaceuticals. Its unique chemical structure and properties make it a valuable starting material for the synthesis of other bioactive compounds. For example, it can be used as a building block in combinatorial chemistry to generate libraries of compounds with diverse biological activities.
In conclusion, 7-Ethoxy–3–phenyl–4H–chromen–4–one (CAS No. 13057–73–3) is a multifaceted compound with significant potential in various fields of research and development. Its potent antioxidant, anti-inflammatory, and anti-cancer activities make it a promising candidate for therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, further solidifying its importance in the scientific community.
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